molecular formula C15H19N3O2S B2454653 4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide CAS No. 1286702-64-4

4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide

Cat. No.: B2454653
CAS No.: 1286702-64-4
M. Wt: 305.4
InChI Key: IMDDPASUGMDPML-UHFFFAOYSA-N
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Description

4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide is a synthetically designed small molecule belonging to the aminothiazole carboxamide class. This compound features a central 4-aminothiazole ring, a 4-methylphenyl group at the 3-position, and a 3-methoxypropyl carboxamide side chain. The aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in pharmacologically active compounds . Thiazole derivatives are extensively investigated in oncology research for their antiproliferative properties. Structurally similar compounds have demonstrated potent, low-micromolar activity against various cancer cell lines, including both drug-sensitive and multidrug-resistant phenotypes, suggesting potential for overcoming chemotherapy resistance . The mechanism of action for this class of compounds is multifaceted and may involve interaction with key oncogenic targets. In silico studies of analogous molecules indicate potential binding to epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2), highlighting a possible dual-targeting mechanism that could limit compensatory resistance pathways in cancer cells . Beyond oncology, thiazole-carboxamide derivatives are also explored in neuroscience research. Compounds with this core structure have shown significant activity as negative allosteric modulators (NAMs) of AMPA receptors (AMPAR), effectively inhibiting receptor-mediated currents and modulating desensitization kinetics, which is relevant for investigating neuroprotective strategies in excitotoxicity-related disorders . Furthermore, specific thiazole derivatives have been studied as modulators of P-glycoprotein (P-gp), a critical efflux transporter associated with multidrug resistance in cancer and affecting the pharmacokinetics of many drugs . This compound is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming product identity and/or purity and for the safe handling and disposal of this material.

Properties

IUPAC Name

4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-10-4-6-11(7-5-10)13-12(16)14(21-18-13)15(19)17-8-3-9-20-2/h4-7H,3,8-9,16H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDDPASUGMDPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Substitution Reactions: Introduction of the amino group and the p-tolyl group through substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxypropyl side chain enables nucleophilic substitution at the oxygen atom. Under alkaline conditions (e.g., KOH/EtOH), the methoxy group (-OCH₃) can act as a leaving group, allowing replacement with nucleophiles such as amines or thiols. This reaction modifies the compound’s solubility and bioavailability.

Example:

R-OCH3+NH3KOH, EtOHR-NH2+CH3OH\text{R-OCH}_3 + \text{NH}_3 \xrightarrow{\text{KOH, EtOH}} \text{R-NH}_2 + \text{CH}_3\text{OH}

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic (HCl/H₂O, Δ) or basic (NaOH/H₂O, Δ) conditions, yielding a carboxylic acid and 3-methoxypropylamine:

R-CONH-R’H+/OHR-COOH+H2N-R’\text{R-CONH-R'} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} + \text{H}_2\text{N-R'}

This reaction is critical for prodrug activation or metabolic degradation studies.

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentsProductApplication
Acidic hydrolysis6M HCl, reflux5-carboxylic acid derivativeFunctional group interconversion
Basic hydrolysis2M NaOH, 80°CSodium carboxylate saltSolubility enhancement

Cyclization Reactions

Under acidic conditions (e.g., H₂SO₄ or PPA), the primary amine group attacks the adjacent carbonyl carbon, forming bicyclic thiazole derivatives. This reaction increases structural rigidity, potentially enhancing target binding affinity.

Proposed Mechanism:

Thiazole-NH2+C=OH+Bicyclic thiazolidinone\text{Thiazole-NH}_2 + \text{C=O} \xrightarrow{\text{H}^+} \text{Bicyclic thiazolidinone}

Electrophilic Aromatic Substitution

The 4-methylphenyl substituent undergoes electrophilic substitution (e.g., nitration or sulfonation) at the meta position due to the electron-donating methyl group.

Example – Nitration:

Ar-CH3+HNO3H2SO4Ar-NO2+H2O\text{Ar-CH}_3 + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Ar-NO}_2 + \text{H}_2\text{O}

Table 2: Electrophilic Substitution Reactions

Reaction TypeReagentsPositionProduct Utility
NitrationHNO₃/H₂SO₄, 0–5°CMetaIntroduction of nitro groups
HalogenationCl₂/FeCl₃Para to methylHalogenated derivatives

Metal Complexation

The amino and carbonyl groups coordinate with transition metals (e.g., Cu²⁺ or Fe³⁺), forming stable complexes. These interactions are relevant for catalytic applications or studying metalloenzyme inhibition.

Example:

Thiazole-NH2+Cu(NO3)2[Cu(Thiazole)]2++2NO3\text{Thiazole-NH}_2 + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu(Thiazole)}]^{2+} + 2\text{NO}_3^-

Biological Interactions

The compound participates in hydrogen bonding via its amino and carboxamide groups, enabling interactions with enzymatic active sites (e.g., kinase ATP-binding pockets). Computational docking studies suggest:

  • Hydrogen bonding with Glu66 in CDK9 .

  • Hydrophobic interactions with Val33 and Ala166 .

Table 3: Key Biological Interactions

TargetInteraction TypeBinding Energy (kcal/mol)Reference
CDK9Hydrogen bonding, π-alkyl-8.921
TubulinHydrophobic pocketsNot quantified

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are recognized for their broad-spectrum antibacterial properties. Studies have shown that compounds with thiazole moieties exhibit significant activity against various bacterial strains. For instance:

  • Bacterial Inhibition : A study synthesized several thiazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that these compounds displayed varying degrees of inhibition, with some derivatives showing potent activity comparable to established antibiotics like ciprofloxacin and griseofulvin .
  • Fungal Activity : In addition to bacterial strains, thiazole derivatives have also been evaluated for antifungal properties. Compounds demonstrated effectiveness against fungal pathogens like Candida albicans and Aspergillus niger, indicating their potential use in treating fungal infections .

Anticancer Potential

The anticancer properties of thiazole derivatives have been a focal point of research:

  • In Vitro Studies : Various studies have reported the synthesis of thiazole-based compounds that exhibit significant cytotoxic effects against cancer cell lines. For example, one study highlighted the effectiveness of specific thiazole derivatives against estrogen receptor-positive breast cancer cells (MCF7), showcasing their potential as anticancer agents .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with cancer cell receptors, enhancing their therapeutic efficacy. The binding modes of active compounds were analyzed using advanced computational tools, revealing promising interactions that could lead to the development of new anticancer drugs .

Anticonvulsant Activity

Thiazole derivatives are also being explored for their anticonvulsant properties:

  • Pharmacological Evaluation : Research has indicated that certain thiazole-integrated compounds exhibit anticonvulsant activity in animal models. For instance, a derivative was found to significantly reduce seizure duration and frequency, suggesting its potential as a treatment for epilepsy .

Summary of Applications

The following table summarizes the applications and findings related to 4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide:

ApplicationFindingsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; antifungal activity observed
AnticancerSignificant cytotoxicity against breast cancer cell lines; molecular docking studies support efficacy
AnticonvulsantDemonstrated anticonvulsant effects in animal models

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide: shares structural similarities with other isothiazole derivatives.

    Other Isothiazoles: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which could confer unique biological activities or chemical properties.

Biological Activity

4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide, a thiazole derivative, has garnered attention for its potential biological activities. The thiazole ring is known for diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H19N3O2S
  • Molecular Weight : 337.5 g/mol

The presence of functional groups such as the amine group and methoxy substituent enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing thiazole moieties exhibit a range of biological activities. The specific activities associated with this compound include:

  • Antimicrobial Activity : Thiazole derivatives have been widely studied for their antimicrobial properties. The presence of the thiazole ring is crucial for this activity, making it a promising candidate for further exploration in this area .
  • Anticancer Properties : Thiazole derivatives have shown efficacy in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been reported to bind to the colchicine-binding site in tubulin, leading to apoptosis in cancer cells . This suggests that this compound may have similar anticancer effects.
  • Anti-inflammatory Effects : The thiazole ring has also been implicated in anti-inflammatory activity. Studies indicate that modifications to the thiazole structure can enhance this property .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Research shows that specific substitutions on the thiazole ring significantly affect their pharmacological properties. For example:

CompoundSubstitutionActivityReference
LUF54174-MethoxyphenylHigh affinity for A3 receptors
SMART-HVarying substituentsAnticancer activity via tubulin inhibition
Compound 22cPyrrol substitutionsStrong PTP1B inhibitory activity

These findings highlight the potential for further derivatization of this compound to enhance its biological efficacy.

Case Studies and Empirical Evidence

Recent studies have provided empirical evidence supporting the biological activities of related thiazole compounds:

  • Anticancer Studies : In vivo studies demonstrated that thiazole derivatives could inhibit tumor growth in xenograft models. For instance, treatments with SMART compounds resulted in significant tumor suppression without apparent neurotoxicity .
  • Antimicrobial Efficacy : A comparative study on various thiazole derivatives showed promising antimicrobial activity against multiple pathogens, indicating that structural modifications can lead to enhanced bioactivity .

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